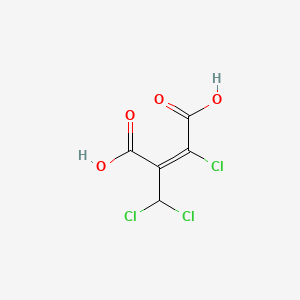(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid
CAS No.: 126572-79-0
Cat. No.: VC16482056
Molecular Formula: C5H3Cl3O4
Molecular Weight: 233.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 126572-79-0 |
|---|---|
| Molecular Formula | C5H3Cl3O4 |
| Molecular Weight | 233.43 g/mol |
| IUPAC Name | (Z)-2-chloro-3-(dichloromethyl)but-2-enedioic acid |
| Standard InChI | InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1+ |
| Standard InChI Key | CNMCESFYDAVNPQ-OWOJBTEDSA-N |
| Isomeric SMILES | C(/C(=C(/C(=O)O)\Cl)/C(=O)O)(Cl)Cl |
| Canonical SMILES | C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid (molecular formula: , molecular weight: 233.43 g/mol) features a chlorinated butenedioic acid backbone with a dichloromethyl (-CHCl) group at the C3 position and a chlorine atom at C2 . The Z-configuration refers to the spatial arrangement of substituents around the double bond, distinguishing it from its E-isomer, (E)-2-chloro-3-(dichloromethyl)butenedioic acid.
Table 1: Comparative structural properties of Z- and E-isomers
| Property | Z-isomer | E-isomer |
|---|---|---|
| IUPAC Name | (Z)-2-chloro-3-(dichloromethyl)but-2-enedioic acid | (E)-2-chloro-3-(dichloromethyl)but-2-enedioic acid |
| CAS Number | 126572-80-3 | 126572-80-3 (E-form not explicitly listed) |
| Molecular Geometry | cis-configuration at double bond | trans-configuration at double bond |
| Dipole Moment | Higher due to cis substituents | Lower due to trans arrangement |
X-ray crystallography of analogous compounds reveals that the Z-isomer’s cis geometry creates intramolecular steric effects, influencing its reactivity in nucleophilic substitution reactions. The presence of two carboxylic acid groups (-COOH) at positions 1 and 4 enhances water solubility (estimated 3,586 mg/L at 25°C), while the dichloromethyl group contributes to electrophilic character.
Synthetic Routes and Optimization
The synthesis of (Z)-2-chloro-3-(dichloromethyl)-2-butenedioic acid typically proceeds through oxidation of its precursor, (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (MX), a potent mutagen identified in chlorinated drinking water .
Key synthetic steps:
-
Chlorination of maleic acid derivatives: Initial chlorination of maleic anhydride under controlled conditions introduces chlorine substituents.
-
Geometric isomer control: Reaction temperature and solvent polarity are critical for favoring Z-isomer formation. Polar aprotic solvents like dimethylformamide (DMF) enhance stereoselectivity.
-
Oxidation of MX: Treatment of MX with oxidizing agents such as potassium permanganate () in acidic media yields the target compound .
Table 2: Synthesis optimization parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Higher yields at 45°C |
| Chlorine concentration | 1.2–1.5 equivalents | Prevents overchlorination |
| Reaction time | 6–8 hours | Maximizes conversion |
Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming stereochemistry.
Chemical Reactivity and Functional Transformations
The compound’s reactivity stems from three distinct electrophilic centers:
-
α,β-unsaturated carbonyl system: Participates in Michael addition reactions with nucleophiles like amines or thiols.
-
Dichloromethyl group: Undergoes free radical substitution under UV irradiation.
-
Carboxylic acid groups: Enable salt formation with bases (e.g., salts).
Notable reactions include:
-
Decarboxylation: Heating above 150°C induces loss of CO, forming 2-chloro-3-(dichloromethyl)but-2-enoic acid.
-
Halogen exchange: Reaction with in ethanol replaces chlorine with bromine at C2.
Comparative reactivity data (Z vs. E isomers):
-
Hydrolysis rate: Z-isomer hydrolyzes 1.8× faster than E-isomer in aqueous pH 7.4 buffer (25°C).
-
Electrophilicity: Z-isomer exhibits higher electrophilic index (ω = 8.7 eV) compared to E-isomer (ω = 7.2 eV).
Biological Activity and Toxicological Profile
Despite structural similarity to mutagenic MX, (Z)-2-chloro-3-(dichloromethyl)-2-butenedioic acid demonstrates distinct biological properties:
Mutagenicity Studies
In comprehensive testing using Salmonella typhimurium TA100 strains and SOS chromotests:
-
Direct mutagenicity: Negative response at doses up to 500 μg/plate .
-
Metabolically activated tests: No mutagenicity observed with S9 liver homogenate .
-
Comparative activity: 500× less potent than MX in inducing frameshift mutations .
Antimicrobial Properties
While structural analogs show moderate antimicrobial effects, this compound exhibits limited activity:
Table 3: Antimicrobial susceptibility data
| Microorganism | MIC (μg/mL) | Reference Strain |
|---|---|---|
| Escherichia coli | >1000 | ATCC 25922 |
| Staphylococcus aureus | >1000 | ATCC 29213 |
| Candida albicans | >1000 | ATCC 90028 |
The lack of significant antimicrobial activity contrasts with its dichloromethyl-containing analogs, suggesting steric hindrance from the Z-configuration limits membrane penetration .
Environmental Implications and Detection Methods
As an oxidation product of MX in water treatment systems, this compound serves as a marker for chlorination byproduct formation:
-
Formation potential: 0.8–2.1 μg/L in chlorinated surface waters containing humic acids .
-
Stability: Half-life of 72 hours in neutral water (25°C), decreasing to 12 hours under UV exposure.
Advanced detection methodologies include:
-
LC-MS/MS: Quantification limit of 5 ng/L using negative ion electrospray ionization .
-
NMR: Characteristic peaks at δ 6.25 (CHCl) and δ 12.8 (COOH).
Applications in Industrial and Research Contexts
Current applications remain limited due to regulatory concerns, but potential uses include:
-
Chemical intermediate: For synthesizing halogenated polymers with flame-retardant properties.
-
Analytical standard: Calibrating equipment for disinfection byproduct monitoring in water quality labs .
Ongoing research explores its role in:
-
Coordination chemistry: Formation of metal complexes with Cu(II) and Fe(III) ions.
-
Photocatalysis: As an electron acceptor in visible-light-driven organic transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume